

A Comparative Guide to Synthetic vs. Endogenous Met5-enkephalin-Arg-Phe

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Compound of Interest		
Compound Name:	Met5-enkephalin-Arg-Phe	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and endogenous **Met5-enkephalin-Arg-Phe** (MERF), a naturally occurring heptapeptide with significant roles in pain modulation and neuroprotection. It is intended to be an objective resource, presenting supporting experimental data and methodologies to aid in research and drug development.

Key Finding: In the realm of biochemistry and pharmacology, a synthetically produced peptide that precisely replicates the amino acid sequence and stereochemistry of its endogenous counterpart is considered to be biochemically and biologically equivalent.[1] Therefore, this guide will proceed under the principle that synthetic **Met5-enkephalin-Arg-Phe**, when produced with high fidelity, is a perfect mimic of the naturally occurring peptide. The data presented herein reflects the intrinsic properties of the MERF molecule, irrespective of its origin.

Biochemical and Pharmacological Properties

Met5-enkephalin-Arg-Phe is an endogenous opioid peptide derived from the precursor protein proenkephalin.[2] Its structure, Tyr-Gly-Gly-Phe-Met-Arg-Phe, confers its ability to bind to and activate opioid receptors, thereby modulating various physiological processes, most notably nociception.

Quantitative Data Summary







The following table summarizes key quantitative parameters of **Met5-enkephalin-Arg-Phe** based on available experimental data.



Parameter	Value	Species/Tissue	Notes
Analgesic Potency (ED50)	38.5 nmol/mouse	Mouse (intracerebroventricula r)	This represents the dose required to produce an analgesic effect in 50% of the test subjects. The effect was measured by the tail-flick response and was reversible by naloxone, an opioid antagonist.[3][4]
Receptor Binding Profile	Binds to opioid and non-opioid sites	Frog and rat brain	The binding can be displaced by naloxone, indicating interaction with classical opioid receptors.[5][6]
G-Protein Activation (EC50)	Not explicitly reported for MERF	Rat and frog brain membranes	While specific EC50 values for MERF were not detailed in the provided search results, studies on its synthetic analogs indicate its ability to stimulate GTPyS binding, a hallmark of G-protein coupled receptor activation.[5]
In Vivo Antinociception	Significant at 68.4 and 91.2 µmol/kg	Rat (intraperitoneal)	Demonstrates that systemic administration can produce analgesic effects, although at higher doses



compared to direct central administration.

[7]

Signaling Pathways and Experimental Workflows

The biological effects of **Met5-enkephalin-Arg-Phe** are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, a conformational change in the receptor initiates an intracellular signaling cascade.

Met5-enkephalin-Arg-Phe Signaling Pathway



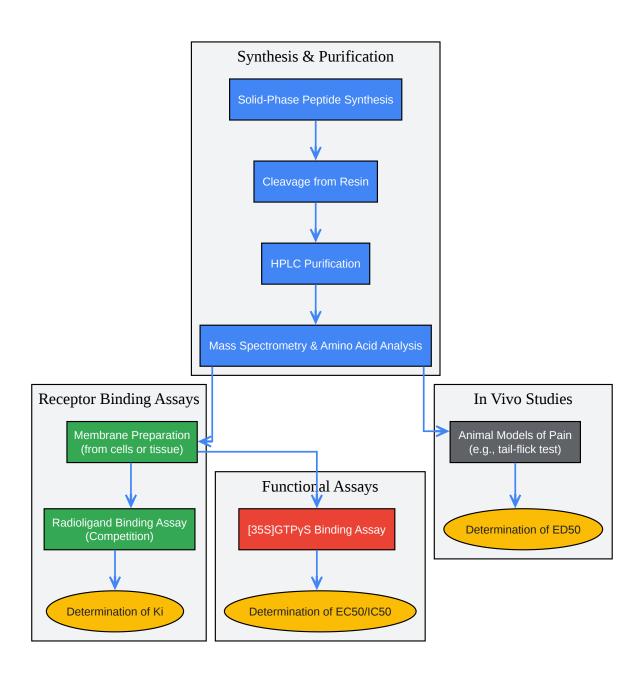
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Caption: Signaling pathway of Met5-enkephalin-Arg-Phe.

Experimental Workflow for Characterization

The characterization of synthetic peptides to ensure their equivalence to endogenous counterparts involves a series of rigorous experimental procedures.





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